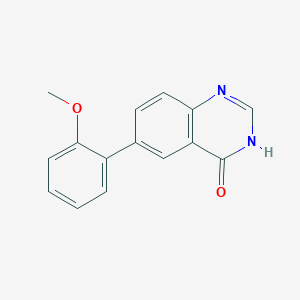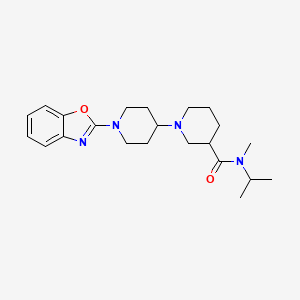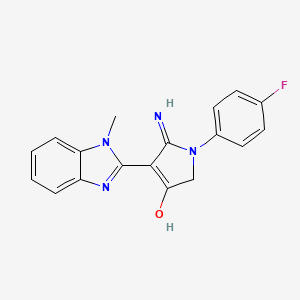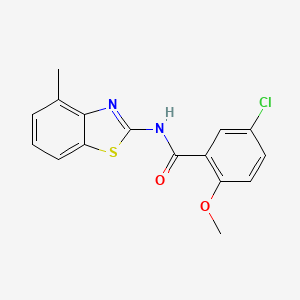
6-(2-methoxyphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as methoxyphenyl quinazolinone, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinazolinone family, which is known for its diverse biological activities. The focus of
Wirkmechanismus
The mechanism of action of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neuroinflammation, and oxidative stress. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell survival. Methoxyphenyl quinazolinone has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
Methoxyphenyl quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and colon cancer cells. In neurological disorders, 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurodegenerative diseases. Additionally, this compound has been found to have anti-inflammatory effects in various animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxyphenyl quinazolinone has several advantages as a research tool, including its high potency and selectivity for various targets involved in cancer and neurological disorders. This compound can be easily synthesized in the laboratory, and its purity and yield can be improved through various purification methods. However, there are also limitations to the use of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone, including the development of more potent and selective analogs, the investigation of its potential therapeutic properties in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone as a therapeutic agent.
Synthesemethoden
Methoxyphenyl quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. The resulting intermediate is then subjected to a reaction with 2-chlorobenzaldehyde, which leads to the formation of 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone. The purity and yield of this compound can be improved through various purification methods, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Methoxyphenyl quinazolinone has been investigated for its potential therapeutic properties in various fields of research, including cancer, neurological disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-(2-methoxyphenyl)-4(3H)-quinazolinonel quinazolinone has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been studied for its anti-inflammatory properties in various animal models.
Eigenschaften
IUPAC Name |
6-(2-methoxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-5-3-2-4-11(14)10-6-7-13-12(8-10)15(18)17-9-16-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHHPVRXIAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(cyclohexylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6041036.png)
![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041038.png)
![N-methyl-1-phenyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6041058.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6041076.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6041085.png)

![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)

